molecular formula C17H15NO B11089507 6-Ethyl-2-phenylindolizine-3-carbaldehyde

6-Ethyl-2-phenylindolizine-3-carbaldehyde

Cat. No.: B11089507
M. Wt: 249.31 g/mol
InChI Key: SAEKYYLWEXCWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-phenylindolizine-3-carbaldehyde: is a heterocyclic compound with an indolizine ring system. It combines features of both indole and pyridine structures. The compound’s chemical formula is C₁₆H₁₄N₂O, and its systematic name reflects its substituents and functional groups.

Preparation Methods

a. Synthetic Routes

The synthesis of 6-Ethyl-2-phenylindolizine-3-carbaldehyde involves various methods. One classical approach is the Fischer indole synthesis, which typically starts from a cyclohexanone derivative and phenylhydrazine hydrochloride. Acid-catalyzed cyclization leads to the formation of the tricyclic indole structure .

b. Reaction Conditions

The Fischer indole synthesis often employs methanesulfonic acid (MsOH) as the catalyst under reflux conditions in methanol (MeOH). The overall yield can be favorable .

c. Industrial Production

While specific industrial production methods are not widely documented, laboratory-scale syntheses provide a foundation for further optimization and scale-up.

Chemical Reactions Analysis

6-Ethyl-2-phenylindolizine-3-carbaldehyde: can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.

    Reduction: Reduction processes can modify the aldehyde group or other substituents.

    Substitution: Substituents on the indolizine ring can be replaced by other groups. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Biological Studies: It may interact with cellular targets, affecting biological processes.

    Materials Science: Its properties could find use in materials, sensors, or optoelectronics.

Mechanism of Action

The exact mechanism by which 6-Ethyl-2-phenylindolizine-3-carbaldehyde exerts its effects remains an active area of research. It likely involves interactions with specific proteins, enzymes, or signaling pathways.

Comparison with Similar Compounds

While no direct analogs are identical, related compounds include indoles, pyridines, and other heterocycles. The uniqueness of 6-Ethyl-2-phenylindolizine-3-carbaldehyde lies in its hybrid structure.

Remember that further studies and investigations are essential to fully understand this compound’s potential and applications

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6-ethyl-2-phenylindolizine-3-carbaldehyde

InChI

InChI=1S/C17H15NO/c1-2-13-8-9-15-10-16(14-6-4-3-5-7-14)17(12-19)18(15)11-13/h3-12H,2H2,1H3

InChI Key

SAEKYYLWEXCWMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(=CC(=C2C=O)C3=CC=CC=C3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.